Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone

Description

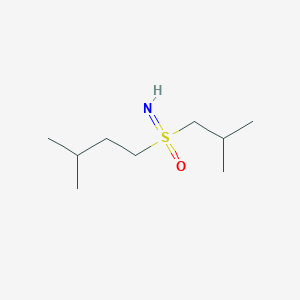

Imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone (CAS: 2060034-11-7) is a sulfanone derivative characterized by an imino group (NH) bonded to a sulfur atom in the λ⁶-sulfanone configuration. The compound features two branched alkyl substituents: a 3-methylbutyl (C₅H₁₁) and a 2-methylpropyl (C₄H₉) group. Its molecular formula is C₉H₁₉NOS, with a molecular weight of 189.32 g/mol.

The compound’s handling requires stringent safety measures due to its hazards: it causes skin irritation (H315) and serious eye irritation (H319) . Storage mandates include keeping it in a dry, inert atmosphere within a sealed container to prevent degradation or unintended reactions (P402, P403, P233) .

Properties

Molecular Formula |

C9H21NOS |

|---|---|

Molecular Weight |

191.34 g/mol |

IUPAC Name |

imino-(3-methylbutyl)-(2-methylpropyl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C9H21NOS/c1-8(2)5-6-12(10,11)7-9(3)4/h8-10H,5-7H2,1-4H3 |

InChI Key |

RBLMOXINSBOCDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCS(=N)(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with 2-methylpropylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Key Findings:

Structural Influences on Reactivity and Stability :

- The target compound’s branched alkyl groups (3-methylbutyl and 2-methylpropyl) introduce steric hindrance, likely reducing reactivity compared to analogs with aromatic substituents (e.g., 4-methylphenyl or 2-hydroxyphenyl groups) .

- The furan-containing derivative (CAS 2060057-13-6) includes an oxygen heterocycle, which may enhance polarity and solubility in polar solvents compared to purely aliphatic analogs .

Hazard Profile: The target compound is uniquely documented with specific hazards (H315, H319), necessitating PPE such as gloves and eye protection during handling .

Storage and Handling: Only the target compound requires storage under inert gas (P231) and protection from moisture (P232), indicating higher sensitivity to environmental factors compared to simpler analogs like Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone .

Potential Applications: The high purity (98%) of Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone (CAS 22132-97-4) suggests its use in pharmaceutical synthesis or catalysis . The target compound’s safety protocols (e.g., P271 for ventilation) imply laboratory-scale applications rather than industrial use .

Research Implications and Limitations

- Data Gaps : Hazard and stability data for most analogs are unavailable, limiting direct comparisons. Further studies on their reactivity with water (e.g., H261 for flammable gas release) are needed.

- Synthetic Utility : Branched alkyl groups in the target compound may improve lipid solubility, making it a candidate for hydrophobic drug delivery systems. Conversely, aromatic analogs could be prioritized for electronic applications due to conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.